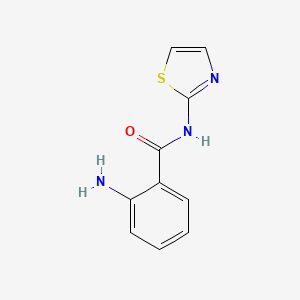

2-Amino-N-1,3-thiazol-2-ylbenzamide

Descripción general

Descripción

2-Amino-N-1,3-thiazol-2-ylbenzamide is a chemical compound with the molecular formula C10H9N3OS. It is characterized by the presence of an amino group attached to a benzamide moiety, which is further linked to a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-1,3-thiazol-2-ylbenzamide typically involves the reaction of 2-aminobenzamide with 2-bromo-1,3-thiazole under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-N-1,3-thiazol-2-ylbenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated thiazole derivatives.

Aplicaciones Científicas De Investigación

Synthetic Pathways

- Direct Coupling : Involves the reaction of 2-aminobenzothiazole with carboxylic acids.

- Reagents : Commonly used reagents include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds.

Antimicrobial Properties

Research indicates that derivatives of 2-amino-N-1,3-thiazol-2-ylbenzamide exhibit significant antimicrobial activity. These compounds have been tested against various pathogens, including bacteria and fungi:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 20–28 μg/mL |

| Escherichia coli | Antibacterial | 24–40 μg/mL |

| Candida albicans | Antifungal | 32–42 μg/mL |

| Aspergillus niger | Antifungal | 32–42 μg/mL |

These findings suggest that structural modifications can enhance the antibacterial properties of thiazole derivatives .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanisms underlying these effects may involve the inhibition of specific enzymes or modulation of signaling pathways related to cell proliferation and survival.

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond antimicrobial and anticancer activities:

Antiparasitic Activity

Research has indicated that thiazole derivatives can serve as effective antiparasitic agents. For instance, compounds similar to this compound have shown promise in treating infections caused by Trypanosoma cruzi and Trypanosoma brucei, which are responsible for Chagas disease and sleeping sickness respectively .

Analgesic and Anti-inflammatory Effects

Some studies suggest that thiazole derivatives may possess analgesic and anti-inflammatory properties. This makes them potential candidates for the development of new pain relief medications .

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that fluorinated derivatives of thiazole exhibited enhanced antibacterial activity against Gram-positive bacteria compared to standard drugs such as ciprofloxacin.

- Cytotoxicity in Cancer Research : Laboratory tests showed that specific derivatives led to significant apoptosis in cancer cell lines, indicating their potential as chemotherapeutic agents.

- Synergistic Effects : Research into combinations of thiazole derivatives with existing drugs has shown potential for improved efficacy and reduced toxicity through synergistic mechanisms.

Mecanismo De Acción

The mechanism of action of 2-Amino-N-1,3-thiazol-2-ylbenzamide involves its interaction with specific molecular targets. It is known to bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately cell death . This mechanism is particularly relevant in its anticancer activity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)thio]-N-(1,3-thiazol-2-yl)benzamide

- N-(6-chlorobenzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

Uniqueness

2-Amino-N-1,3-thiazol-2-ylbenzamide is unique due to its specific structure that allows it to interact with DNA and inhibit topoisomerase II effectively. This makes it a promising candidate for anticancer drug development, distinguishing it from other similar compounds that may not have the same level of efficacy or specificity .

Actividad Biológica

2-Amino-N-1,3-thiazol-2-ylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables that summarize its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and sulfur. The compound features a thiazole ring which is crucial for its biological interactions.

This compound functions primarily through the inhibition of specific enzymes and pathways:

- Enzyme Inhibition : The compound has been shown to bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest at the G2 phase, ultimately resulting in apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against various pathogens, potentially through interference with bacterial enzyme activity .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : In laboratory settings, the compound demonstrated cytotoxic effects against several cancer cell lines. For instance, it showed an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating effective inhibition of cell growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy:

- Minimum Inhibitory Concentration (MIC) : It showed promising results against various bacterial strains, with MIC values as low as 0.015 mg/mL against Staphylococcus aureus .

Case Studies

- Study on Anticancer Effects : A study involving tumor-bearing mice revealed that treatment with this compound significantly suppressed tumor growth compared to untreated controls . This suggests its potential as a therapeutic agent in cancer treatment.

- Enzyme Interaction Studies : Research indicated that the compound effectively inhibited dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in bacteria, further supporting its antimicrobial properties.

Research Findings

Recent literature indicates that modifications to the thiazole ring can enhance the biological activity of derivatives based on this compound. For example:

Propiedades

IUPAC Name |

2-amino-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c11-8-4-2-1-3-7(8)9(14)13-10-12-5-6-15-10/h1-6H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXPHPFMFVWGJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357201 | |

| Record name | 2-amino-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33373-89-6 | |

| Record name | 2-amino-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.